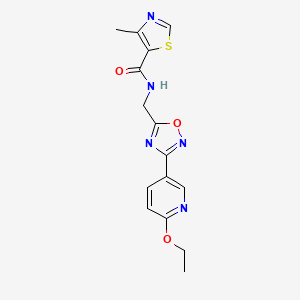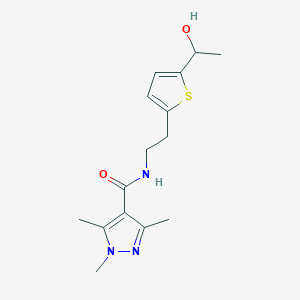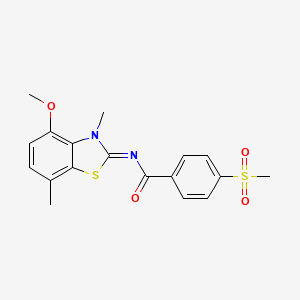
Rel-ethyl (1s,3s)-1-amino-3-methoxycyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-ethyl (1s,3s)-1-amino-3-methoxycyclobutane-1-carboxylate, commonly known as Rel-Et, is a cyclobutane derivative that has been extensively studied for its potential therapeutic applications. It is a chiral compound that exists in two enantiomeric forms, (1R,3R)- and (1S,3S)-Rel-Et, with the (1S,3S)-enantiomer being the most commonly used form in scientific research.
Mechanism of Action
The exact mechanism of action of Rel-Et is not fully understood. It is believed to act as a partial agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory processes. Rel-Et has also been shown to modulate the activity of various neurotransmitter systems, including the serotonergic and dopaminergic systems.
Biochemical and Physiological Effects:
Rel-Et has been shown to have various biochemical and physiological effects, including the modulation of glutamate and GABA neurotransmission, the inhibition of nitric oxide synthase, and the reduction of oxidative stress. It has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Rel-Et has several advantages for laboratory experiments, including its high potency and selectivity for the glycine site of the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, its high cost and limited availability may pose limitations for some research groups.
Future Directions
There are several future directions for research on Rel-Et, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields, such as cardiology and immunology, and the exploration of its mechanism of action at the molecular level. Additionally, the development of more selective and potent analogs of Rel-Et may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Synthesis Methods
Rel-Et can be synthesized using various methods, including the Staudinger reduction of the corresponding lactam, the Michael addition of a glycine derivative to a cyclobutene, and the diastereoselective reduction of a cyclobutanone. The most commonly used method involves the diastereoselective reduction of a cyclobutanone using L-alanine as a chiral auxiliary.
Scientific Research Applications
Rel-Et has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In psychiatry, Rel-Et has been studied for its potential use as an antidepressant and anxiolytic agent. It has also been shown to have anticancer activity in vitro and in vivo.
properties
IUPAC Name |
ethyl 1-amino-3-methoxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-3-12-7(10)8(9)4-6(5-8)11-2/h6H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDBIAICHWIDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-amino-3-methoxycyclobutane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2628411.png)





![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2628420.png)
![13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine](/img/structure/B2628423.png)
![3-(3,5-dimethylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628427.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2628431.png)

![N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2628433.png)
